![molecular formula C12H6Cl4O2 B083945 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol CAS No. 13049-13-3](/img/structure/B83945.png)
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol
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Overview
Description
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, also known as PCB-72, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-72 is a persistent environmental pollutant that has been widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and heat transfer fluids. PCB-72 is a highly toxic compound that poses a significant threat to human health and the environment.
Scientific Research Applications
Effects on Mitochondrial Function
A study by Narasimhan, Kim, and Safe (1991) found that 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, along with other tetrachlorobiphenylols, inhibited state-3 respiration in mouse liver mitochondria. This compound showed a pronounced effect on mitochondrial state-3 respiration compared to other congeners and decreased the mitochondrial ATPase activity, indicating its impact on mitochondrial oxidative phosphorylation (Narasimhan, Kim, & Safe, 1991).
Environmental and Toxicological Impact
Safe (1994) discussed the biochemical and toxic responses of polychlorinated biphenyls (PCBs) like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. These compounds can elicit a range of responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway, which is significant in understanding their environmental impact and implications for risk assessment (Safe, 1994).
Structural Characterization and Applications
Grunenberg, Hopf, Bahadir, Pieper, Vogt, and Wichmann (2002) used theoretical vibrational spectra to identify individual congeners like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. This approach is crucial for understanding the structural characteristics of such compounds, potentially aiding in environmental monitoring and analysis (Grunenberg et al., 2002).
Usage in Synthesis of Compounds
AsatoEiji, ChinenMitsuyoshi, YoshinoAtsushi, SakataYoshiteru, and SugiuraKen-ichi (2000) described the synthesis of a tetranuclear Zinc(II) complex using a derivative of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. Such studies illustrate the utility of this compound in the synthesis of complex chemical structures, potentially useful in material science and catalysis (AsatoEiji et al., 2000).
properties
CAS RN |
13049-13-3 |
---|---|
Product Name |
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol |
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324 g/mol |
IUPAC Name |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
InChI Key |
YCYDXOVJXVALHY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Other CAS RN |
13049-13-3 |
synonyms |
4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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